molecular formula C19H30O4 B14219493 {2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid CAS No. 827614-98-2

{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid

Katalognummer: B14219493
CAS-Nummer: 827614-98-2
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: BTMMFDIGKMHDNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group attached to an ethoxy acetic acid moiety, with a trimethylhexan-2-yl substituent on the phenoxy ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid typically involves a multi-step process One common method starts with the preparation of the phenoxy intermediate, which is then reacted with ethylene oxide to form the ethoxy derivativeThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .

Wissenschaftliche Forschungsanwendungen

{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of {2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

827614-98-2

Molekularformel

C19H30O4

Molekulargewicht

322.4 g/mol

IUPAC-Name

2-[2-[4-(3,4,5-trimethylhexan-2-yl)phenoxy]ethoxy]acetic acid

InChI

InChI=1S/C19H30O4/c1-13(2)14(3)15(4)16(5)17-6-8-18(9-7-17)23-11-10-22-12-19(20)21/h6-9,13-16H,10-12H2,1-5H3,(H,20,21)

InChI-Schlüssel

BTMMFDIGKMHDNT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C)C(C)C(C)C1=CC=C(C=C1)OCCOCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.